molecular formula C5H5N3 B112005 1-Amino-1H-pyrrole-2-carbonitrile CAS No. 159326-66-6

1-Amino-1H-pyrrole-2-carbonitrile

Cat. No. B112005
M. Wt: 107.11 g/mol
InChI Key: UEMNUBZZTWYSEI-UHFFFAOYSA-N
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Description

1-Amino-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C5H5N3 and a molecular weight of 107.11 . It is also known by other names such as 1-aminopyrrole-2-carbonitrile and 1-AMINO-2-CYANOPYRROLE .


Molecular Structure Analysis

The InChI code for 1-Amino-1H-pyrrole-2-carbonitrile is 1S/C5H5N3/c6-4-5-2-1-3-8(5)7/h1-3H,7H2 . The Canonical SMILES representation is C1=CN(C(=C1)C#N)N .


Physical And Chemical Properties Analysis

1-Amino-1H-pyrrole-2-carbonitrile is a solid or semi-solid or liquid substance . It has a topological polar surface area of 54.7 Ų .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Tacrine Analogues : 1-Amino-1H-pyrrole-2-carbonitrile derivatives are used in synthesizing new substituted pyrrolo[3,2-b]pyridines, crucial for developing Tacrine analogues. This process involves a one-step transformation via Friedlander reaction, enhanced by microwave irradiation for higher conversion and shorter reaction times (Salaheldin et al., 2010).

  • Synthesis of Pyrrole Derivatives : The compound is pivotal in synthesizing 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles, with phase transfer conditions enhancing the synthesis process (Dave & Parikh, 2001).

  • Production of Anti-inflammatory Agents : 1-Amino-1H-pyrrole-2-carbonitrile derivatives show potential in developing anti-inflammatory drugs. Synthesized compounds displayed significant anti-inflammatory activity, surpassing some standard drugs in efficacy (Dholakia, 2023).

Industrial and Material Science Applications

  • Corrosion Inhibition : Derivatives of 1-Amino-1H-pyrrole-2-carbonitrile, specifically 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, demonstrate effectiveness as corrosion inhibitors for mild steel in acidic environments. They act by adsorbing on the metal surface, inhibiting corrosion efficiently (Verma et al., 2015).

  • Synthesis of Insecticidal Agents : Compounds derived from 1-Amino-1H-pyrrole-2-carbonitrile show promising insecticidal properties against pests like Spodoptera littoralis, indicating their potential in developing new insecticides (Abdelhamid et al., 2022).

  • Antibacterial Applications : Certain synthesized heterocycles containing 1-Amino-1H-pyrrole-2-carbonitrile and hexahydroquinoline demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria, showing their potential in pharmaceutical applications (Vazirimehr et al., 2017).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-aminopyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-4-5-2-1-3-8(5)7/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMNUBZZTWYSEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433659
Record name 1-Amino-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-1H-pyrrole-2-carbonitrile

CAS RN

159326-66-6
Record name 1-Amino-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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